N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide

Catalog No.
S3062626
CAS No.
1014087-63-8
M.F
C21H18F2N4O2S
M. Wt
428.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluoropheny...

CAS Number

1014087-63-8

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide

Molecular Formula

C21H18F2N4O2S

Molecular Weight

428.46

InChI

InChI=1S/C21H18F2N4O2S/c22-16-5-1-3-14(9-16)11-27-12-18(19(28)25-21-24-7-8-30-21)20(26-27)29-13-15-4-2-6-17(23)10-15/h1-6,9-10,12H,7-8,11,13H2,(H,24,25,28)

InChI Key

GPMHIBVYBCNOJJ-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F

solubility

not available

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structural features, which include a thiazole ring, pyrazole moiety, and fluorophenyl substituents. The molecular formula of this compound is C19H18F2N4O2SC_{19}H_{18}F_{2}N_{4}O_{2}S. Its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

There is no scientific literature available on the mechanism of action of this specific compound.

  • Toxicity: No data available on the toxicity of this compound.
  • Flammability, reactivity: Based on the structure, the molecule is likely combustible. However, more information is needed to assess specific reactivity hazards.

Overall

Future Research Directions

  • Synthesis and purification of the compound.
  • Determination of physical and chemical properties.
  • Investigation of potential biological activities, including antibacterial, antifungal, or anti-inflammatory properties.
  • Toxicity studies to assess safety.
Typical of its functional groups. For instance:

  • Nucleophilic Substitution: The presence of the thiazole ring allows for nucleophilic attack at the carbon atoms adjacent to sulfur.
  • Acylation Reactions: The carboxamide group can participate in acylation reactions, potentially forming derivatives that might enhance biological activity.
  • Reduction Reactions: The double bond in the thiazole ring can be subjected to reduction, leading to saturated derivatives.

Research indicates that compounds featuring thiazole and pyrazole moieties exhibit a range of biological activities. Specifically:

  • Anticancer Activity: Compounds similar to N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide have shown promise as anticancer agents. For example, derivatives with similar structural frameworks have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Anticonvulsant Properties: Some thiazole-containing compounds have been reported to possess anticonvulsant activity, suggesting that this compound may also exhibit similar effects .

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring: Starting from appropriate precursors (e.g., thiosemicarbazide), the thiazole ring can be synthesized through cyclization reactions.
  • Synthesis of Pyrazole Moiety: The pyrazole structure can be formed via condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Coupling Reactions: The final compound can be obtained by coupling the synthesized thiazole and pyrazole intermediates with fluorinated phenolic compounds through nucleophilic substitution or acylation methods.

The potential applications of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide include:

  • Pharmaceutical Development: Given its biological activity, this compound could serve as a lead compound for developing new anticancer or anticonvulsant drugs.
  • Research Tool: It may also be used in biochemical research to study mechanisms of action related to its structural components.

Studies examining the interactions of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide with biological targets are essential for understanding its mechanism of action. Interaction studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes associated with disease pathways.
  • In Vitro and In Vivo Testing: Conducting tests in cell lines and animal models to assess pharmacokinetics and therapeutic efficacy.

Several compounds share structural similarities with N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide. These include:

Compound NameStructure FeaturesBiological Activity
4-(6-amino-thiazol-2-yl)benzene sulfonamideThiazole ring with amino groupAnticonvulsant
5-(4-chlorophenyl)-4,5-dihydro-pyrazolePyrazole core with chlorinated phenylAnticancer
N-(thiazol-2-yl)acetamideSimple thiazole derivativeAntimicrobial

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide is unique due to its dual incorporation of both thiazole and pyrazole rings along with fluorinated phenolic substituents, which may enhance its biological activity compared to simpler analogs. This structural complexity potentially leads to improved interactions with biological targets and greater therapeutic efficacy.

XLogP3

3.5

Dates

Last modified: 08-18-2023

Explore Compound Types